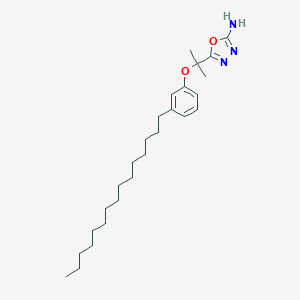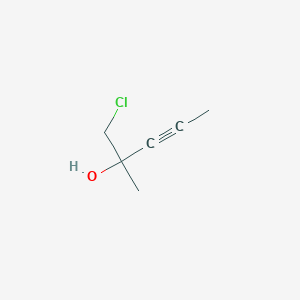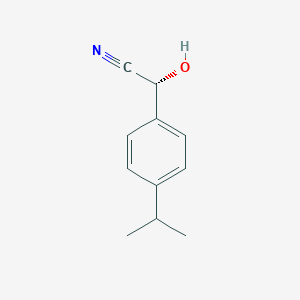
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as dexmedetomidine and is a highly selective alpha-2 adrenergic agonist that is commonly used as a sedative and analgesic agent.
Mecanismo De Acción
The mechanism of action of benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) involves the activation of alpha-2 adrenergic receptors in the brain and spinal cord. This results in a decrease in sympathetic nervous system activity, leading to sedation and analgesia.
Biochemical and Physiological Effects:
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) has several biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase respiratory rate, and decrease the release of norepinephrine and epinephrine. It also has anxiolytic and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) has several advantages and limitations for lab experiments. Its highly selective alpha-2 adrenergic agonist properties make it an ideal compound for studying the role of alpha-2 adrenergic receptors in various physiological processes. However, its sedative and analgesic effects may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI). One potential direction is the investigation of its potential use in the treatment of anxiety and pain. Another direction is the study of its effects on various physiological processes such as respiratory and cardiovascular function. Additionally, the development of new analogs of benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) has several potential applications in the field of scientific research. It has been extensively studied for its use as a sedative and analgesic agent in clinical settings. It has also been investigated for its potential use in the treatment of various medical conditions such as hypertension, anxiety, and pain.
Propiedades
Número CAS |
121985-97-5 |
|---|---|
Nombre del producto |
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)-(9CI) |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3/t11-/m0/s1 |
Clave InChI |
FLXIHTKCTUICKQ-NSHDSACASA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)[C@H](C#N)O |
SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C#N)O |
Sinónimos |
Benzeneacetonitrile, alpha-hydroxy-4-(1-methylethyl)-, (alphaR)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

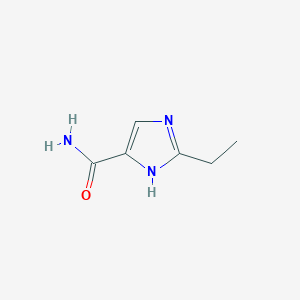
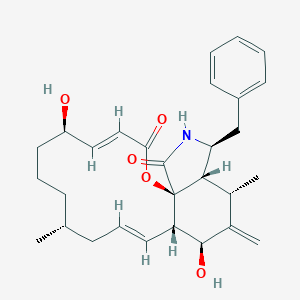
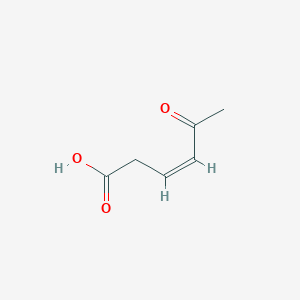


![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
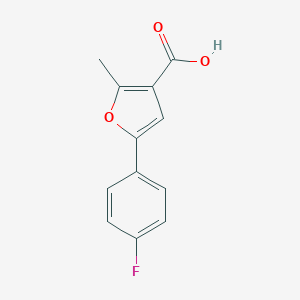
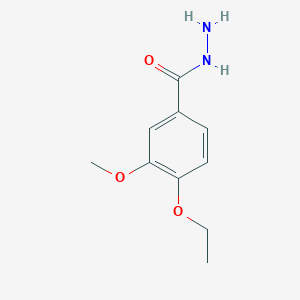
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)
